molecular formula C15H28O4 B14214412 Dibutyl 2,4-dimethylpentanedioate CAS No. 827042-18-2

Dibutyl 2,4-dimethylpentanedioate

Cat. No.: B14214412
CAS No.: 827042-18-2
M. Wt: 272.38 g/mol
InChI Key: JCQLHTNWWADZCY-UHFFFAOYSA-N
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Description

Dibutyl 2,4-dimethylpentanedioate is a diester derived from pentanedioic acid (glutaric acid), modified with methyl groups at positions 2 and 4 on the carbon backbone and esterified with butanol. Its molecular formula is C₁₃H₂₆O₄, with a molecular weight of approximately 246.34 g/mol. Structurally, it features two butyl ester groups (-O-C₄H₉) and methyl substituents (-CH₃) at the 2nd and 4th positions of the pentanedioate chain (Figure 1).

Properties

CAS No.

827042-18-2

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dibutyl 2,4-dimethylpentanedioate

InChI

InChI=1S/C15H28O4/c1-5-7-9-18-14(16)12(3)11-13(4)15(17)19-10-8-6-2/h12-13H,5-11H2,1-4H3

InChI Key

JCQLHTNWWADZCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)CC(C)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2,4-dimethylpentanedioate typically involves the esterification of 2,4-dimethylpentanedioic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of azeotropic distillation can help in the removal of water, enhancing the efficiency of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,4-dimethylpentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,4-dimethylpentanedioic acid and butanol.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2,4-dimethylpentanedioic acid and butanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dibutyl 2,4-dimethylpentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutyl 2,4-dimethylpentanedioate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, releasing 2,4-dimethylpent

Comparison with Similar Compounds

Key Characteristics :

  • Chemical Formula : C₁₃H₂₆O₄
  • Molecular Weight : ~246.34 g/mol
  • Structure : Branched ester with enhanced lipophilicity due to butyl groups.

This compound is hypothesized to function as a plasticizer, solvent, or intermediate in organic synthesis, leveraging its steric hindrance from methyl groups and hydrophobic nature from butyl chains.

Comparison with Similar Compounds

Diethyl 2,4-Dibromopentanedioate (CAS: 870-78-0)

Key Differences :

  • Substituents : Bromine atoms (Br) at positions 2 and 4 vs. methyl groups in the dibutyl derivative.
  • Ester Groups : Ethyl (-O-C₂H₅) vs. butyl (-O-C₄H₉).

Physical and Chemical Properties :

Property Dibutyl 2,4-Dimethylpentanedioate Diethyl 2,4-Dibromopentanedioate
Molecular Formula C₁₃H₂₆O₄ C₉H₁₄Br₂O₄
Molecular Weight (g/mol) ~246.34 346.01
Boiling Point Estimated >200°C (atm. pressure) 163–164°C (11 Torr)
Density (g/cm³) ~1.0–1.1 (estimated) 1.6042

Functional Contrasts :

  • Reactivity : The bromine in diethyl 2,4-dibromopentanedioate enables participation in substitution or elimination reactions, whereas the methyl groups in the dibutyl analog primarily influence steric effects.
  • Applications: The brominated compound is likely used in synthetic chemistry (e.g., alkylation), while the dibutyl derivative may serve as a plasticizer due to its non-polar structure .

Dimethyl Pentanedioate

Key Differences :

  • Ester Groups : Methyl (-O-CH₃) vs. butyl (-O-C₄H₉).
  • Substituents: No methyl or bromine groups on the pentanedioate backbone.

Physical Properties :

Property This compound Dimethyl Pentanedioate
Molecular Weight (g/mol) ~246.34 160.17
Boiling Point Higher (due to larger esters) Lower (~195°C)
Polarity Less polar More polar

Functional Contrasts :

  • The smaller methyl esters exhibit higher polarity, making them suitable for polar solvents, while dibutyl derivatives are better suited for non-polar applications.

2,4-Dimethylpentane (CAS: 108-08-7)

Key Differences :

  • Class : Hydrocarbon vs. ester.
  • Structure : Branched alkane without functional groups.

Physical Properties :

Property This compound 2,4-Dimethylpentane
Molecular Weight (g/mol) ~246.34 100.20
Boiling Point >200°C (estimated) ~80.5°C
Density (g/cm³) ~1.0–1.1 0.673

Functional Contrasts :

  • The hydrocarbon lacks reactive sites, making it a fuel additive or solvent, whereas the dibutyl ester’s functional groups enable chemical synthesis or material science applications .

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